N-Desmethyltoremifene (NDMT) is a major active metabolite of toremifene, an anti-estrogen medication. [, , ] While toremifene itself is used in the treatment of breast cancer in postmenopausal women, NDMT exhibits its own distinct pharmacological properties and is a subject of significant scientific interest. [, ] NDMT is primarily studied in the context of cancer research, particularly its potential role in combating multidrug resistance in breast cancer cells. [, ]
N-Desmethyltoremifene is classified as a pharmaceutical metabolite, specifically a product of the metabolic conversion of toremifene. It is primarily formed through the action of cytochrome P450 enzymes, particularly CYP3A4, which plays a crucial role in the metabolism of many drugs . The compound can be found in various biological fluids following the administration of toremifene.
The synthesis of N-desmethyltoremifene occurs naturally as part of the metabolic pathway for toremifene. Toremifene itself is synthesized through several steps:
N-Desmethyltoremifene is produced through the demethylation of toremifene, primarily facilitated by hepatic enzymes during drug metabolism.
N-Desmethyltoremifene participates in various chemical reactions primarily related to its role as a metabolite:
The mechanism by which N-desmethyltoremifene exerts its biological effects involves:
N-Desmethyltoremifene exhibits several notable physical and chemical properties:
These properties influence its pharmacokinetics and bioavailability.
N-Desmethyltoremifene has several scientific applications:
N-Desmethyltoremifene (systematic name: 2-[4-[(Z)-4-Chloro-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine) is the primary in vivo metabolite of the selective estrogen receptor modulator toremifene. Its molecular formula is C₂₅H₂₆ClNO, with a molecular weight of 391.95 g/mol [1] [3] [6]. The compound features a stereospecific Z-configuration (formerly cis-configuration) at the olefinic bond connecting the triphenylethylene scaffold and the chlorobutene side chain. This geometry is critical for its antiestrogenic activity, as E-isomers exhibit reduced receptor binding affinity [2] [6].
Structurally, N-desmethyltoremifene differs from the parent drug by the absence of one methyl group on the terminal amine of the aminoethoxy side chain. The free base form (CAS 110503-61-2) is commonly used for research, though a hydrochloride salt (CAS 176671-73-1) is available for enhanced stability in analytical applications [5] [8]. Characterization techniques include nuclear magnetic resonance spectroscopy, mass spectrometry, and high-performance liquid chromatography, which collectively confirm the demethylated amine and verify stereochemical purity [2] [6].
N-Desmethyltoremifene exhibits distinct solubility and stability characteristics:
Table 1: Physicochemical Profile of N-Desmethyltoremifene
Property | Value | Measurement Conditions |
---|---|---|
Molecular Weight | 391.95 g/mol | - |
log P (LogP) | 6.26 | Octanol/water system |
Aqueous Solubility | <0.01 mg/mL | 25°C |
Boiling Point | 540.8°C | 760 mmHg |
Flash Point | 280.9°C | - |
The synthesis of N-desmethyltoremifene occurs primarily via metabolic or chemical demethylation:
Large-scale production requires strict control of reaction temperature (20–40°C) and anhydrous conditions to prevent by-product formation. The final product is typically isolated as a crystalline solid or hydrochloride salt [6] [8].
As a pharmacologically active metabolite, N-desmethyltoremifene is both an impurity in toremifene drug substances and an analytical reference standard:
Table 2: Analytical Methods for N-Desmethyltoremifene Quantification
Technique | Conditions | Application |
---|---|---|
HPLC-UV | C18 column, 40:60 acetonitrile/ammonium acetate | Bulk drug impurity profiling |
LC-MS/MS | ESI+ mode, m/z 392→58 transition | Plasma pharmacokinetic studies |
NMR Spectroscopy | ¹H (500 MHz), ¹³C (125 MHz) in CDCl₃ | Structural confirmation |
Regulatory guidelines (ICH Q3B) require rigorous profiling of N-desmethyltoremifene in toremifene formulations due to its potential to modulate cytochrome P450 enzymes—notably inhibiting CYP3A4, CYP2C8, and CYP2B6 at therapeutic concentrations [3] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7